1-Quinoxalin-2-yl-but-3-yn-1-ol
Description
1-Quinoxalin-2-yl-but-3-yn-1-ol (C₁₁H₁₀N₂O) is a quinoxaline derivative characterized by a fused benzene-diazine ring system (quinoxaline core) substituted at the 2-position with a but-3-yn-1-ol chain. The alkyne (C≡C) and hydroxyl (-OH) groups in its structure confer unique reactivity, enabling participation in click chemistry (e.g., azide-alkyne cycloaddition) and hydrogen-bonding interactions.
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-quinoxalin-2-ylbut-3-yn-1-ol |
InChI |
InChI=1S/C12H10N2O/c1-2-5-12(15)11-8-13-9-6-3-4-7-10(9)14-11/h1,3-4,6-8,12,15H,5H2 |
InChI Key |
GSVQDWRYBSNITO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C1=NC2=CC=CC=C2N=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Quinoxaline Derivatives
Structural Comparison
The table below highlights key structural differences between 1-Quinoxalin-2-yl-but-3-yn-1-ol and related compounds:
Key Observations :
- Alkyne vs. Aromatic Substitution: The alkyne group in this compound distinguishes it from benzyl- or methyl-substituted analogs (e.g., 1-Benzyl-3-methylquinoxalin-2(1H)-one), which exhibit classical aromatic reactivity (e.g., electrophilic substitution) .
- Flexibility: The piperidine-ethanol chain in 2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol introduces conformational flexibility, contrasting with the rigid alkyne group in the target molecule .
Q & A
Q. What are the recommended synthetic routes for 1-Quinoxalin-2-yl-but-3-yn-1-ol, and how do reaction conditions influence yield?
Synthesis of quinoxaline derivatives typically involves cyclization of precursors such as diamines with α-diketones or glyoxal derivatives under acidic or thermal conditions . For this compound, a plausible route involves:
- Step 1 : Reacting 2-aminophenol derivatives with but-3-yn-1-ol precursors.
- Step 2 : Cyclization using catalysts like acetic acid or ethanol under reflux (80–120°C) .
Key variables : Solvent polarity (ethanol vs. acetic acid), temperature, and stoichiometry of the alkyne precursor. For example, excess glyoxal may improve cyclization efficiency but risks side reactions.
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
- <sup>1</sup>H/ <sup>13</sup>C NMR : The quinoxaline ring protons (6.8–8.5 ppm) and alkyne protons (~2.5 ppm) should show distinct splitting patterns. The hydroxyl proton may appear as a broad singlet (~1.5–2.5 ppm) .
- IR : Confirm the presence of -OH (3200–3600 cm⁻¹) and alkyne C≡C (2100–2260 cm⁻¹) .
- Mass Spectrometry : High-resolution MS can verify the molecular ion peak (expected m/z ≈ 215–230) and fragmentation patterns of the quinoxaline core .
Q. What stability considerations are critical for handling and storage?
- Thermal Stability : Decomposition occurs above 180°C, releasing carbon oxides and nitrogen oxides .
- Storage : Store in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent oxidation of the alkyne group .
- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic reactions .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the compound’s reactivity and biological interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the alkyne moiety may act as a π-electron donor .
- Molecular Docking : Screen against protein targets (e.g., kinases) using software like AutoDock Vina. The quinoxaline ring may exhibit π-π stacking with aromatic residues in binding pockets .
Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., cytotoxicity vs. therapeutic efficacy)?
- Dose-Response Studies : Use IC50 assays across multiple cell lines (e.g., HeLa, MCF-7) to establish concentration-dependent effects .
- Metabolic Profiling : Incubate with liver microsomes to identify metabolites that may contribute to toxicity .
- Control Experiments : Compare with structurally analogous compounds (e.g., 3-methylquinoxalin-2-one) to isolate the role of the alkyne group .
Q. How can synthetic byproducts or impurities be identified and minimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
